molecular formula C7H12O2 B14743668 3,4,4-Trimethyloxolan-2-one CAS No. 1679-56-7

3,4,4-Trimethyloxolan-2-one

Cat. No.: B14743668
CAS No.: 1679-56-7
M. Wt: 128.17 g/mol
InChI Key: REYDLGVIKHOSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,4-Trimethyloxolan-2-one is an organic compound with the molecular formula C₇H₁₂O₂ It is a cyclic ester, specifically a lactone, and is known for its unique structure which includes three methyl groups attached to the oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,4-Trimethyloxolan-2-one can be synthesized through several methods. One common approach involves the cyclization of 3,4,4-trimethyl-1,4-butanediol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the diol being heated in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, leading to the formation of the lactone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The starting materials are often derived from petrochemical sources, and the reaction conditions are optimized to minimize by-products and maximize efficiency. The use of advanced catalytic systems and purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone to the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the lactone under basic or acidic conditions.

Major Products

    Oxidation: 3,4,4-Trimethylbutanoic acid.

    Reduction: 3,4,4-Trimethyl-1,4-butanediol.

    Substitution: Various esters, amides, and thioesters depending on the nucleophile used.

Scientific Research Applications

3,4,4-Trimethyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4,4-trimethyloxolan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-oxetanone: Another cyclic ester with a similar structure but fewer methyl groups.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a dioxolane ring instead of an oxolan ring.

    3,3-Dimethyl-2-butanone: A ketone with a similar carbon skeleton but different functional groups.

Uniqueness

3,4,4-Trimethyloxolan-2-one is unique due to its specific arrangement of methyl groups and the presence of a lactone ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in synthesis and research.

Properties

CAS No.

1679-56-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3,4,4-trimethyloxolan-2-one

InChI

InChI=1S/C7H12O2/c1-5-6(8)9-4-7(5,2)3/h5H,4H2,1-3H3

InChI Key

REYDLGVIKHOSMB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OCC1(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.